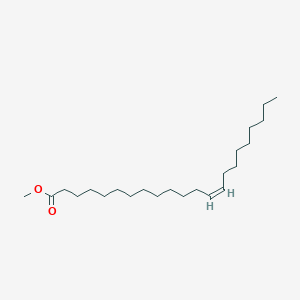
四氢呋喃-2-甲酰胺
描述
Tetrahydrofuran-2-carboxamide is an organic compound with the molecular formula C5H9NO2. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The carboxamide group is attached to the second carbon of the tetrahydrofuran ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
科学研究应用
Tetrahydrofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Tetrahydrofuran-2-carboxamide derivatives have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of various fine chemicals and pharmaceuticals.
作用机制
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . .
Biochemical Pathways
Some studies suggest that furan derivatives, which include Tetrahydrofuran-2-carboxamide, may have antibacterial activity . .
Result of Action
Some studies suggest that furan derivatives may have antibacterial activity
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Tetrahydrofuran-2-carboxamide, these factors could include pH, temperature, and the presence of other compounds . .
生化分析
Biochemical Properties
Tetrahydrofuran-2-carboxamide has been found to interact with a variety of enzymes and proteins . The presence of a carboxamide moiety in this compound allows it to form hydrogen bonds with these biomolecules, often resulting in the inhibition of their activity . This unique property of Tetrahydrofuran-2-carboxamide makes it a potential candidate for further biochemical research.
Cellular Effects
For instance, indole derivatives, which also contain a carboxamide moiety, have demonstrated various biological activities such as antiviral, anti-inflammatory, and anticancer effects
Molecular Mechanism
It is known that the carboxamide moiety in similar compounds can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This suggests that Tetrahydrofuran-2-carboxamide may exert its effects at the molecular level through similar interactions.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Tetrahydrofuran-2-carboxamide in laboratory settings. A related compound, Tetrahydrofuran Fentanyl, has been structurally confirmed and studied in a laboratory setting
Dosage Effects in Animal Models
Currently, there is no available data on the dosage effects of Tetrahydrofuran-2-carboxamide in animal models. Studies on similar compounds suggest that the effects can vary with different dosages
Metabolic Pathways
It is known that the carboxamide moiety in similar compounds can interact with various enzymes and cofactors . This suggests that Tetrahydrofuran-2-carboxamide could potentially be involved in similar metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: Tetrahydrofuran-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with a suitable amide-forming reagent. For instance, tetrahydrofuran can be reacted with cyanogen bromide in the presence of a base to form tetrahydrofuran-2-carbonitrile, which can then be hydrolyzed to yield tetrahydrofuran-2-carboxamide .
Industrial Production Methods: In industrial settings, the production of tetrahydrofuran-2-carboxamide often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through crystallization, and drying to obtain the final product.
化学反应分析
Types of Reactions: Tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetrahydrofuran-2-carboxylic acid.
Reduction: Reduction reactions can convert it into tetrahydrofuran-2-methanol.
Substitution: The amide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride can facilitate substitution reactions.
Major Products Formed:
Oxidation: Tetrahydrofuran-2-carboxylic acid.
Reduction: Tetrahydrofuran-2-methanol.
Substitution: Various substituted tetrahydrofuran derivatives depending on the reagents used.
相似化合物的比较
Tetrahydrofuran-2-carbonitrile: A precursor in the synthesis of tetrahydrofuran-2-carboxamide.
Tetrahydrofuran-2-carboxylic acid: An oxidation product of tetrahydrofuran-2-carboxamide.
Tetrahydrofuran-2-methanol: A reduction product of tetrahydrofuran-2-carboxamide.
Uniqueness: Tetrahydrofuran-2-carboxamide is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
oxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHAENUAJYZNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393498 | |
| Record name | Tetrahydrofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91470-28-9 | |
| Record name | Tetrahydrofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxolane-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the stereochemistry of Tetrahydrofuran-2-carboxamide derivatives in medicinal chemistry?
A1: The stereochemistry of Tetrahydrofuran-2-carboxamide derivatives plays a crucial role in their biological activity. For instance, in the development of LpxC inhibitors, a promising class of antibiotics targeting Gram-negative bacteria, the (3S,4R) configuration of the tetrahydrofuran ring significantly enhanced potency compared to other stereoisomers []. This highlights the importance of stereochemical control during synthesis for optimizing biological activity.
Q2: How can Tetrahydrofuran-2-carboxamide be used as a building block in organic synthesis?
A2: Tetrahydrofuran-2-carboxamide serves as a versatile building block in organic synthesis, particularly for constructing complex molecules. Researchers have successfully demonstrated its utility in palladium-catalyzed direct arylation reactions []. This method enables the efficient and stereoselective formation of cis-2,3-disubstituted tetrahydrofuran derivatives, which are valuable structural motifs found in various natural products like norlignans.
Q3: What is a key synthetic route to obtain (S)-1-(tetrahydrofuran-2-yl)ethanone from Tetrahydrofuran-2-carboxamide?
A3: A practical synthesis of (S)-1-(tetrahydrofuran-2-yl)ethanone utilizes (S)-Tetrahydrofuran-2-carboxamide as a starting material []. The process involves dehydration of the carboxamide using thionyl chloride and dimethylformamide, followed by methylation with methyl magnesium chloride. Purification of the crude product is achieved through an addition reaction with sodium bisulfite and subsequent treatment with hydrochloric acid. This route provides a viable method for obtaining the desired chiral ketone.
Q4: What analytical techniques are commonly employed for the characterization and quantification of Tetrahydrofuran-2-carboxamide and its derivatives?
A4: Various analytical methods are employed for characterizing and quantifying Tetrahydrofuran-2-carboxamide and its derivatives. These include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for structural elucidation and confirmation of stereochemistry [, ]. Additionally, High-Performance Liquid Chromatography (HPLC) is a crucial tool for separating and quantifying these compounds, especially in complex mixtures like pharmaceutical formulations [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)

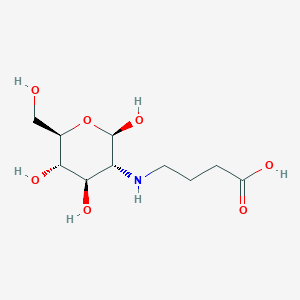
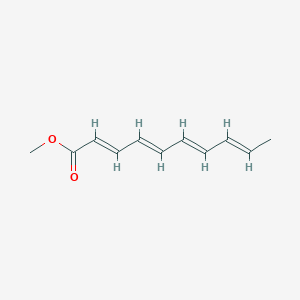
![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)
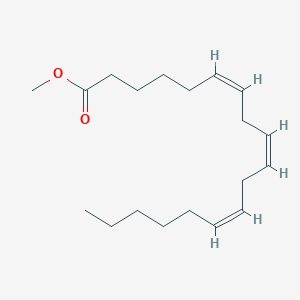
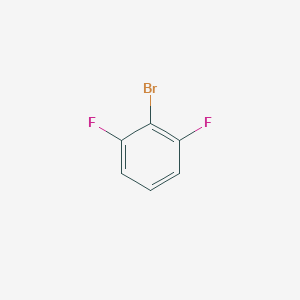
![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)

![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)
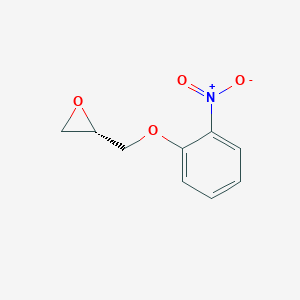

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)
